molecular formula C10H7NO2 B1267011 8-Hydroxyquinoline-5-carbaldehyde CAS No. 2598-30-3

8-Hydroxyquinoline-5-carbaldehyde

Cat. No.: B1267011
CAS No.: 2598-30-3
M. Wt: 173.17 g/mol
InChI Key: LIADJWREMDHKHQ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-carbaldehyde is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features a quinoline ring system with a hydroxyl group at the 8th position and an aldehyde group at the 5th position. It is a versatile molecule with significant applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

8-Hydroxyquinoline-5-carbaldehyde, like other 8-Hydroxyquinoline derivatives, has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered promising therapeutic biotargets for various human diseases .

Mode of Action

The compound interacts with its targets by acting as an inhibitor. For instance, 5-Carboxy-8-hydroxyquinoline (IOX1), a derivative of 8-Hydroxyquinoline, has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways related to the targets it interacts with. For instance, it impacts the pathways related to the demethylation of nucleic acids and histones, which are crucial processes in epigenetic regulation . By inhibiting these processes, the compound can potentially influence gene expression and cellular functions.

Pharmacokinetics

It’s known that the compound is a solid at room temperature . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action can vary depending on the specific targets and pathways it interacts with. For instance, by inhibiting 2OG-dependent enzymes, the compound can potentially influence cellular processes such as gene expression, leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds or ions in the environment. The compound’s stability could also be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

8-Hydroxyquinoline-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, such as cholinesterases, which are involved in neurotransmission . The compound’s interaction with these enzymes is primarily through the formation of stable complexes, which inhibit the enzyme’s activity. Additionally, this compound can chelate metal ions, forming stable complexes that can influence various biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and metabolite levels within the cell . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it can bind to the active site of enzymes, inhibiting their activity and thereby affecting the biochemical pathways they regulate . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, the compound can inhibit the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde typically involves the formylation of 8-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide are used to introduce the formyl group at the 5th position . Another method involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale Reimer-Tiemann reactions or other formylation techniques optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxyquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl group at the 8th position can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: 8-Hydroxyquinoline-5-carboxylic acid.

    Reduction: 8-Hydroxyquinoline-5-methanol.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde is unique due to the specific positioning of the formyl group, which influences its reactivity and biological activity. Its ability to form stable chelates with metal ions makes it particularly valuable in various applications .

Properties

IUPAC Name

8-hydroxyquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIADJWREMDHKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298275
Record name 8-hydroxyquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2598-30-3
Record name 2598-30-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122131
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-hydroxyquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2598-30-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 8-Hydroxyquinoline-5-carbaldehyde useful as a potential metal ion sensor?

A1: this compound demonstrates promising potential as a fluorescent chemosensor, particularly for Mg2+ ions. Studies have shown that this compound exhibits a significant increase in fluorescence intensity upon binding with Mg2+ ions, even at very low concentrations. [] This selectivity and sensitivity arise from the specific interaction between the compound's structure and the Mg2+ ion.

Q2: How does the structure of this compound influence its ability to bind to metal ions?

A2: The molecular structure of this compound plays a crucial role in its metal-binding properties. The molecule contains both an 8-hydroxyquinoline group and a carbaldehyde group. The oxygen and nitrogen atoms within these groups can act as electron donors, forming coordinate bonds with metal ions. [] This ability to chelate metal ions makes this compound and its derivatives interesting subjects for further research in sensing and other applications.

Q3: Can this compound be modified to target specific metal ions other than Mg2+?

A3: Yes, research suggests that modifications to the this compound structure can influence its selectivity for different metal ions. For example, one study successfully synthesized a Schiff base derivative of this compound that displayed high selectivity and sensitivity towards Al3+ ions in a slightly acidic aqueous environment. [] This highlights the potential for tailoring the compound's properties for specific metal ion detection by introducing different substituents and modifying its structure.

Q4: What synthetic approaches are available for producing this compound and its derivatives?

A4: Several synthetic routes are available for obtaining this compound and its derivatives. Researchers often utilize classic methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions for introducing aldehyde groups at specific positions on the quinoline ring. [] Choosing the optimal method depends on factors such as the desired substitution pattern, reaction efficiency, and overall yield.

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